molecular formula C10H9NO2S B027291 2-Methylbenzothiazole-6-acetic acid CAS No. 103261-69-4

2-Methylbenzothiazole-6-acetic acid

Cat. No.: B027291
CAS No.: 103261-69-4
M. Wt: 207.25 g/mol
InChI Key: QLEXVRBMZIBOTR-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is not only of academic interest but is also a core component in numerous pharmaceuticals, agrochemicals, and industrial materials. The unique arrangement of its atoms, particularly the presence of nitrogen and sulfur, imparts a distinct electronic and steric character, making it a versatile building block for the synthesis of complex molecules. google.comjyoungpharm.orgorgsyn.orgsciforum.netnih.gov

The significance of the benzothiazole scaffold lies in its ability to interact with a wide range of biological targets. The aromatic nature of the ring system, coupled with the presence of heteroatoms, allows for various types of intermolecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions are crucial for the binding of small molecules to proteins and other biological macromolecules, leading to the modulation of their function. nih.gov

Overview of Benzothiazole-Acetic Acid Derivatives in Research

The introduction of an acetic acid moiety to the benzothiazole scaffold gives rise to a class of compounds known as benzothiazole-acetic acid derivatives. This functional group can significantly influence the physicochemical properties of the parent molecule, such as its solubility, acidity, and ability to chelate metal ions. These properties are often critical for the biological activity and pharmacokinetic profile of a compound.

Research into benzothiazole-acetic acid derivatives has revealed their potential in various therapeutic areas. For instance, some derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid group can act as a key pharmacophore, participating in essential binding interactions with target enzymes or receptors. nih.gov

Specific Context of 2-Methylbenzothiazole-6-acetic acid within Benzothiazole Research

Within the broader family of benzothiazole derivatives, this compound represents a specific and intriguing molecule for researchers. The presence of a methyl group at the 2-position and an acetic acid group at the 6-position of the benzothiazole ring system creates a unique combination of steric and electronic features.

While extensive research on a wide array of benzothiazole derivatives has been published, detailed studies focusing specifically on this compound are limited in the public domain. However, based on the known reactivity and biological activity of related compounds, it is a subject of interest for synthetic and medicinal chemists. The synthesis of this compound would likely involve multi-step procedures, potentially starting from commercially available substituted anilines or thiophenols. The general synthetic strategies for related benzothiazole derivatives often involve the condensation of a substituted 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. google.com

The potential research applications of this compound can be inferred from the activities of its structural analogs. For example, derivatives of 2-methylbenzothiazole (B86508) have been explored for their role as monoamine oxidase (MAO) inhibitors, which are important in the treatment of neurodegenerative diseases. researchgate.net Furthermore, substitutions at the 6-position of the benzothiazole ring have been shown to be crucial for a variety of biological activities. nih.gov

The acetic acid moiety at the 6-position could serve as a handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. These studies are fundamental in optimizing the potency and selectivity of a lead compound in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103261-69-4

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-6-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-3-2-7(5-10(12)13)4-9(8)14-6/h2-4H,5H2,1H3,(H,12,13)

InChI Key

QLEXVRBMZIBOTR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)CC(=O)O

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CC(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Methylbenzothiazole 6 Acetic Acid Analogs

Oxidation Reactions and Atmospheric Fate Studies of Related Compounds

Benzothiazoles, including 2-methylbenzothiazole (B86508), are recognized as emerging environmental contaminants due to their widespread use. nih.govrsc.org While their reactions in aqueous environments have been studied, their atmospheric chemistry, dominated by gas-phase oxidation by hydroxyl (OH) radicals, is a crucial area of investigation. acs.orgresearchgate.net The presence of a methyl group at the C2 position, as in 2-methylbenzothiazole, significantly influences the reaction pathways and kinetics compared to the parent benzothiazole (B30560) molecule. acs.orgresearchgate.netnih.gov

The atmospheric oxidation of 2-methylbenzothiazole (MeBTH) initiated by OH radicals proceeds through two primary attack mechanisms. acs.org The first involves the addition of the OH radical to the benzene (B151609) ring at the C4, C5, C6, and C7 positions. acs.org This mechanism is analogous to the oxidation of other aromatic compounds. researchgate.net For instance, in the case of an attack at the C4 position, a stable prereaction complex (MeBTH···OH) is formed, which then proceeds through a transition state to form an intermediate radical. acs.org

The second, and more complex, mechanism is the attack on the methyl group at the C2 position of the thiazole (B1198619) ring. acs.orgnih.gov This pathway involves the abstraction of a hydrogen atom from the methyl group by the OH radical, leading to the formation of a water molecule and a CH₂BTH radical. nih.gov This initial step is part of a more intricate sequence of reactions leading to aldehyde formation. acs.orgnih.gov In the case of the parent benzothiazole (BTH), the OH radical can attack the -CH group on the thiazole ring, but this is a minor pathway compared to the attack on the benzene ring. nih.govrsc.orgrsc.org Theoretical studies on 2-hydroxy-benzothiazole (2-OH-BTH) also indicate that H-abstraction is the dominant pathway for its reaction with OH radicals. acs.org

The attack on the C2-methyl group leads to the formation of an aldehyde, specifically 1,3-benzothiazole-2-carbaldehyde (B1267632) (2-CHO-BTH). acs.orgnih.govacs.org This pathway is a more complex, multi-stage process involving two oxygen molecules and one nitric oxide (NO) molecule. acs.orgnih.govresearchgate.netresearchgate.net The formation of the aldehyde accounts for about 33% of the total reaction of MeBTH with OH radicals. acs.orgresearchgate.netnih.gov In addition to the primary products, nitro-2-methylbenzothiazoles and 2-methylbenzothiazole nitrate (B79036) have also been observed as minor products, likely formed from the reaction of intermediates with nitrogen dioxide (NO₂) present in the experimental system. nih.govacs.org

ReactantReaction PathwayMajor ProductsApproximate Yield
2-Methylbenzothiazole (MeBTH)OH attack on benzene ringHydroxylated Phenols (n-OH-MeBTH)~67% nih.gov
2-Methylbenzothiazole (MeBTH)OH attack on C2-methyl group1,3-Benzothiazole-2-carbaldehyde (2-CHO-BTH)~33% acs.orgresearchgate.netnih.gov
Benzothiazole (BTH)OH attack on benzene ringPhenol-type products~93% researchgate.netnih.gov
Benzothiazole (BTH)OH attack on thiazole ring (-CH)2-Hydroxybenzothiazole (B105590)Minor fraction nih.govrsc.orgrsc.org

Kinetic studies provide crucial data for understanding the atmospheric lifetime of benzothiazole derivatives. The rate constant for the gas-phase reaction of 2-methylbenzothiazole with OH radicals at 298 K and 1 atm pressure has been determined to be (3.0 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.netnih.govacs.orgresearchgate.net This is approximately 50% faster than the rate constant for the reaction of the parent benzothiazole with OH radicals, which is (2.1 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govrsc.orgnih.gov The faster reaction rate for MeBTH highlights the activating effect of the methyl group.

Based on these rate constants, the atmospheric lifetime of 2-methylbenzothiazole due to reaction with OH radicals is estimated to be around 4 days, assuming a typical atmospheric OH concentration of 10⁶ radicals cm⁻³. nih.govacs.org This indicates that the gas-phase oxidation by OH radicals is a significant degradation pathway for MeBTH in the atmosphere. researchgate.netresearchgate.net For comparison, the atmospheric lifetime of benzothiazole is estimated to be about 5.5 days under similar conditions. nih.govrsc.org In the aqueous phase, the reaction of benzothiazoles with OH radicals is also rapid, with second-order rate constants in the range of 10⁹ M⁻¹s⁻¹. researchgate.netcopernicus.org

CompoundReaction withRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
2-MethylbenzothiazoleOH radical (gas phase)(3.0 ± 0.4) × 10⁻¹² acs.orgresearchgate.netnih.govacs.orgresearchgate.net~4 days nih.govacs.org
BenzothiazoleOH radical (gas phase)(2.1 ± 0.1) × 10⁻¹² nih.govrsc.org~5.5 days nih.govrsc.org

Ligand Binding and Coordination Chemistry

The benzothiazole scaffold, particularly when functionalized with groups like carboxylic acids, exhibits significant potential for coordinating with metal ions. nih.gov This has led to extensive research into the synthesis and characterization of metal complexes with benzothiazole-based ligands.

Benzothiazole derivatives containing carboxylic acid groups, such as benzothiazole-2-carboxylic acid and benzothiazole-6-carboxylic acid, are effective ligands for complexing with a variety of metal ions. sigmaaldrich.combldpharm.com The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylic acid group can act as donor sites, allowing for the formation of stable metal complexes. researchgate.net Studies have reported the synthesis of complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.netpnrjournal.com For example, Schiff base ligands derived from benzothiazoles have been shown to form octahedral complexes with these metal ions. pnrjournal.com The coordination often involves the nitrogen of the azomethine group and the phenolic oxygen. researchgate.netpnrjournal.com The complexation can lead to non-electrolytic complexes in solvents like dimethylformamide. pnrjournal.com

The structures of these metal complexes are typically elucidated using a combination of analytical and spectroscopic techniques. Infrared (IR) spectroscopy is a key tool, where shifts in the vibrational frequencies of functional groups upon coordination provide evidence of binding. For instance, a decrease in the stretching frequency of the C=N bond and shifts in the C-O phenolic vibration are indicative of coordination with the metal ion. pnrjournal.com The appearance of new bands in the far-IR region can be assigned to M-O and M-N stretching vibrations, further confirming complexation. pnrjournal.com

Photoreactivity and Crosslinking Mechanisms of Related Methylbenzothiazoles

The benzothiazole core is known to exhibit photochemical activity, and derivatives of 2-methylbenzothiazole have been investigated for their role as photosensitizers in polymerization reactions. This photoreactivity is the foundation for potential crosslinking applications.

Photoreactivity of 2-Methylbenzothiazole Derivatives

Certain two-cationic 2-methylbenzothiazole derivatives have been identified as effective green light absorbing sensitizers for initiating free radical polymerization. researchgate.net These compounds, when exposed to light, can absorb energy and transfer it to other molecules, thereby initiating a chemical reaction. For instance, N-methylpyridinium esters of 2-methylbenzothiazole hemicyanine dyes can initiate the polymerization of acrylates upon exposure to an argon laser. researchgate.net The efficiency of this process is dependent on the structure of the sensitizer (B1316253) and the presence of co-initiators.

The general mechanism involves the excitation of the benzothiazole derivative (sensitizer) to its singlet excited state, followed by intersystem crossing to the more stable triplet excited state. This excited sensitizer can then interact with a co-initiator, such as a borate (B1201080) salt, via an electron transfer process to generate free radicals. These radicals are the active species that initiate the polymerization of monomers, leading to the formation of a polymer network. researchgate.net

The photoinitiating efficiency of some 2-aminobenzothiazole-based photosensitizers in the presence of iodonium (B1229267) salts has also been demonstrated for the radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). nih.gov The performance of these systems is influenced by the chemical structure of the benzothiazole derivative and its concentration.

Table 1: Photoinitiating Efficiency of 2-Aminobenzothiazole (B30445) Derivatives for Radical Polymerization of TMPTA

Photoinitiator SystemConcentration (M)Rate of Polymerization (s-1)Degree of Conversion (%)Photoinitiating Index (s-2)
2-aminobenzothiazole derivative 1 + Iodonium Salt5 x 10-3~2 x 10-210 - 361 x 10-3 - >9 x 10-3

Data adapted from studies on the photoinitiation of acrylate (B77674) polymerization using 2-aminobenzothiazole-based photosensitizers. nih.gov The specific structures of the derivatives and iodonium salts significantly impact the efficiency.

General Photocrosslinking Mechanisms

Photo-induced crosslinking is a process where light energy is used to form covalent bonds between polymer chains, resulting in a three-dimensional network. This process is fundamental in applications such as coatings, adhesives, and photolithography. While direct evidence for the photocrosslinking of polymers functionalized with 2-Methylbenzothiazole-6-acetic acid is scarce, several well-established mechanisms involving other photoreactive moieties can be considered as potential pathways.

[2+2] Cycloaddition: This mechanism is common for polymers containing cinnamate (B1238496) or coumarin (B35378) groups. Upon UV irradiation, the double bonds in these groups can undergo a cycloaddition reaction to form a cyclobutane (B1203170) ring, effectively linking two polymer chains. researchgate.netrsc.org This process can often be reversed by exposure to a different wavelength of light.

Radical-Mediated Crosslinking: As discussed, benzothiazole derivatives can act as photosensitizers to generate free radicals. If a polymer contains pendant benzothiazole groups, these could potentially initiate radical formation on adjacent polymer chains, leading to crosslinking. The decomposition of benzoyl peroxide groups, formed from the photoperoxidation of benzil (B1666583) structures, into benzoyloxy radicals is an example of a system that induces crosslinking through radical mechanisms. mdpi.com

Nitrene Insertion: Photoreactive groups like aryl azides can be incorporated into polymer chains. Upon UV exposure, these groups release nitrogen gas to form highly reactive nitrene intermediates. These nitrenes can then insert into C-H bonds on neighboring polymer chains, forming a covalent crosslink. nih.gov

Benzophenone-Induced Hydrogen Abstraction: Benzophenone is a well-known photosensitizer that, upon excitation to its triplet state, can abstract a hydrogen atom from a nearby polymer chain. This creates a radical on the polymer, and the combination of two such radicals results in a crosslink. nih.gov

Given the demonstrated photoreactivity of the 2-methylbenzothiazole core, it is plausible that polymers functionalized with this compound could be designed to undergo photocrosslinking. The acetic acid moiety could serve as a handle for attaching the benzothiazole unit to a polymer backbone. The subsequent photoreactivity would likely depend on the specific design of the polymer system, including the presence of co-initiators or other reactive groups. However, detailed mechanistic studies would be required to confirm these possibilities and to elucidate the specific pathways involved.

Computational and Theoretical Chemistry Approaches in Benzothiazole 6 Acetic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide valuable data on molecular geometry, energy levels, and charge distribution, which are fundamental to understanding a molecule's stability and reactivity. For benzothiazole (B30560) derivatives, these methods help elucidate their physicochemical characteristics and potential for various applications.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool in the study of benzothiazole derivatives, offering a balance between accuracy and computational cost. mdpi.comnih.gov

Researchers employ DFT to:

Optimize Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. The bond lengths and angles calculated by DFT methods have been shown to be consistent with experimental X-ray crystallography data for similar benzothiazole systems. mdpi.comnih.gov

Analyze Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental FT-IR spectra to confirm the molecular structure. mdpi.comnih.gov Studies on related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have indicated that the B3LYP functional, a popular hybrid DFT method, is superior to other approaches for solving molecular problems. mdpi.comnih.gov

Determine Electronic Properties: DFT is used to calculate key electronic properties, such as the distribution of electron density and the energies of molecular orbitals. mdpi.comnih.gov

Predict Physicochemical Properties: Advanced applications of DFT include the prediction of properties like the acid dissociation constant (pKa). For instance, studies on related thiazol-2-imine derivatives have successfully used the M062X functional with the SMD solvation model to obtain highly accurate pKa predictions. citedrive.com

The choice of functional (e.g., B3LYP, M062X) and basis set (e.g., 6-311G(d,p)) is critical for the accuracy of the results and is selected based on the specific properties being investigated. mdpi.comnih.govcitedrive.com

Reactivity index analysis, based on the outputs of quantum chemical calculations, helps to predict the reactive sites within a molecule. Key parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.govmdpi.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most energetic electrons. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that can first accept electrons. A lower LUMO energy indicates a greater ability to accept electrons, suggesting a site for nucleophilic attack.

Energy Gap (ΔE = ELUMO – EHOMO): The difference in energy between the LUMO and HOMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In a study on the related compound 2-Amino-6-hydroxybenzothiazole, DFT was used to calculate these quantum chemical indices to understand its behavior. nih.gov The electron densities of the HOMO and LUMO were found to be distributed across the benzene (B151609) ring, nitrogen, and oxygen atoms, identifying these as the primary reactive regions of the molecule. nih.gov

Table 1: Calculated Quantum Chemical Indices for 2-Amino-6-hydroxybenzothiazole. nih.gov
ParameterValue (eV)
EHOMO-5.21
ELUMO-1.32
Energy Gap (ΔE)3.89

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. nih.govbohrium.com This method is extensively used in drug discovery to understand and predict how a potential drug molecule, like a derivative of 2-Methylbenzothiazole-6-acetic acid, might interact with a biological target. tandfonline.comnih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. bohrium.com Lower binding energy scores typically indicate a more stable and favorable interaction. acs.org

A primary application of molecular docking is to generate a detailed profile of the interactions between a ligand and a target protein. nih.gov This profile reveals the specific forces that stabilize the ligand in the binding pocket. For benzothiazole derivatives, these studies have identified several key types of interactions:

Hydrogen Bonds: These are crucial for the specificity and stability of binding. Docking studies on various benzothiazole derivatives have consistently highlighted hydrogen bonding with specific amino acid residues in the active sites of enzymes like GABA-aminotransferase (N-Glu109, N-Asn110) and Candida albicans N-myristoyltransferase (GLU-109, ASP-110). bohrium.comtandfonline.com

Hydrophobic Interactions: The non-polar regions of the benzothiazole ring system often engage in hydrophobic interactions with non-polar amino acid residues in the receptor's binding site. tandfonline.com

π-π Stacking: The aromatic rings of the benzothiazole core can stack with the aromatic side chains of amino acids like tyrosine, phenylalanine, and tryptophan.

Arene-H Interactions: These interactions between the aromatic ring of the ligand and C-H groups of the protein also contribute to binding stability. nih.gov

Tools such as PLIP (Protein-Ligand Interaction Profiler) are used to systematically detect and visualize these diverse interactions, providing a comprehensive understanding of the binding mode. acs.org

Computational studies are also employed to predict how benzothiazole derivatives might interact with nucleic acids. The extended, planar aromatic system of the benzothiazole scaffold makes it a candidate for DNA binding, either by intercalation (inserting between base pairs) or by fitting into one of the DNA grooves. nih.govnih.gov

Molecular docking simulations have been used to explore these potential interactions:

A study investigating the binding of known benzothiazole-based drugs to DNA duplexes found that the compounds could indeed bind, and their interactions were sequence-specific. nih.gov

Research on pyrazole-linked benzothiazole-β-naphthol derivatives demonstrated through molecular docking that the compounds preferentially bind to the minor groove of DNA. nih.gov This finding was supported by experimental viscosity studies. nih.gov

Another computational study exploring the compatibility of a benzothiazole derivative (BNTZA) with a poly-A.poly-T DNA sequence showed that it effectively binds within the minor groove.

These in silico predictions suggest that DNA is a potential target for this class of compounds and provide a basis for designing molecules that can target specific DNA sequences. nih.govnih.gov

Enzymes are a major class of drug targets, and understanding how inhibitors bind within their active sites is crucial for designing effective therapeutic agents. ajgreenchem.com The active site is a specific region, often a cleft or pocket, where the substrate binds and the chemical reaction is catalyzed. Molecular docking is a key tool for visualizing and analyzing these interactions.

Numerous studies have docked benzothiazole derivatives into the active sites of various enzymes to elucidate their mechanism of inhibition. nih.gov

Table 2: Examples of Enzyme Active Site Interactions for Benzothiazole Derivatives from Molecular Docking Studies
Enzyme TargetBenzothiazole Derivative TypeKey Interacting Residues/InteractionsReference
E. coli DihydroorotaseBenzothiazole with naphthalene (B1677914) ringHydrogen bonds with ASN44 and LEU222; strong hydrophobic interactions. tandfonline.comnih.gov
C. albicans N-myristoyltransferaseN-(benzo[d]thiazol-2-yl)acetamidePolar interactions/hydrogen bonding with GLU-109 and ASP-110. tandfonline.com
GABA-aminotransferase (GABA-AT)Various substituted benzothiazolesHydrogen bonds with N-Glu109, N-Asn110, and O-Cys47. bohrium.com
UreaseN-(6-arylbenzo[d]thiazol-2-yl)acetamidesBinding to the non-metallic active site, with H-bonding being important for inhibition.
Metallo-β-lactamases (MBLs)2-Mercaptomethyl-thiazolidines (MMTZ)Thiol coordination to the Zn(II) site; thioether-π interaction with a conserved aromatic residue.
DHPS EnzymeBenzothiazole-sulfonamidesArene-H interactions with Lys220 within the PABA pocket. nih.gov

These studies collectively demonstrate that the benzothiazole scaffold can be effectively targeted to a wide range of enzyme active sites. The specific substitutions on the benzothiazole core play a critical role in determining the binding affinity and selectivity by forming unique interactions with the amino acid residues of the target enzyme.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery and materials science, MD simulations provide detailed insight into the conformational changes of molecules and their interactions with biological targets, such as proteins or nucleic acids. nih.gov The process involves generating a molecular force field, which is a set of parameters that defines the potential energy of the system, to simulate the behavior of molecules in a virtual environment that mimics physiological conditions. uq.edu.au

While MD simulations are a critical tool for studying biomolecular systems, specific molecular dynamics studies focusing extensively on this compound are not detailed in the available research. However, the foundational information for such simulations, like the development of force fields for benzothiazole-type structures, is an area of active computational research. uq.edu.au Theoretical investigations on the oxidation of 2-methylbenzothiazole (B86508) have utilized advanced computational methods to understand reaction pathways, which complements the type of analysis provided by MD simulations. acs.org

Pharmacophore Modeling and Prediction

Pharmacophore modeling is a computational approach central to rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

The process begins with a set of known active ligands, which are analyzed to generate a pharmacophore hypothesis. This hypothesis serves as a 3D query to screen virtual libraries for new chemical entities with the potential for similar biological activity. A successful pharmacophore model can also be used to develop a three-dimensional quantitative structure-activity relationship (3D-QSAR), which correlates the chemical features of the molecules with their biological activities. researchgate.net

In the broader field of benzothiazole research, pharmacophore modeling has been successfully applied. For a series of benzothiazole derivatives targeting the p56lck protein, a six-point pharmacophore hypothesis (AADHRR) was developed, consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). This model proved to be a reliable tool for predicting the activity of new inhibitors. researchgate.net While these studies demonstrate the utility of pharmacophore modeling for the benzothiazole scaffold, specific models developed directly from this compound and its direct analogues are not described in the reviewed literature.

Spectroscopic Characterization for Structural Elucidation and Interaction Analysis

The structural integrity and purity of 2-Methylbenzothiazole-6-acetic acid are confirmed through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, atomic connectivity, and molecular weight, which are crucial for its unambiguous identification and for analyzing its interactions in various chemical and biological systems.

Investigations into Biological Activities and Underlying Mechanisms of Action for Benzothiazole Acetic Acid Derivatives

Anticancer Research Applications

Benzothiazole (B30560) derivatives have been extensively studied for their potential as anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms of action. nih.govhumanjournals.com Modifications at different positions of the benzothiazole scaffold, particularly at the C2 and C6 positions, have been shown to modulate their antitumor potency. humanjournals.com

Anti-proliferative Effects and Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of benzothiazole derivatives have been evaluated against numerous human cancer cell lines. These studies are crucial in identifying compounds with the potential for further development as cancer therapeutics.

One study reported the synthesis of 2,6-disubstituted benzothiazole derivatives and their subsequent evaluation against MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma) cancer cell lines. A secondary sulphonamide-based acetamide (B32628) benzothiazole derivative, in particular, exhibited modest anti-cancer activity with IC50 values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for the MG63 cell line. medipol.edu.tr Another benzothiazole derivative demonstrated broad anti-proliferative activity across a panel of cancer cell lines, including leukemia, non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast cancer, with log GI₅₀ values ranging from -5.48 to -5.56. nih.gov

Furthermore, a series of phenylacetamide derivatives containing the benzothiazole nucleus were synthesized and tested for their anti-proliferative activity in paraganglioma and pancreatic cancer cell lines, showing a marked reduction in cell viability at low micromolar concentrations. frontiersin.org Similarly, newly synthesized 2-substituted benzothiazoles showed significant anti-proliferative activity against C6 (rat brain carcinoma) and HeLa (human cervical carcinoma) cell lines. researchgate.net Research on benzothiazole acylhydrazones also revealed significant anticancer activity against C6, A549 (human lung adenocarcinoma), MCF-7, and HT-29 (human colorectal adenocarcinoma) cell lines. humanjournals.com

Table 1: Cytotoxicity of Benzothiazole Derivatives in Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 / GI50 Value Reference
Secondary sulphonamide based acetamide benzothiazole MCF-7 (Breast) 34.5 µM medipol.edu.tr
Secondary sulphonamide based acetamide benzothiazole HeLa (Cervical) 44.15 µM medipol.edu.tr
Secondary sulphonamide based acetamide benzothiazole MG63 (Osteosarcoma) 36.1 µM medipol.edu.tr
Naphthalimide derivative 66 HT-29 (Colon) 3.72 ± 0.3 µM nih.govmedipol.edu.tr
Naphthalimide derivative 66 A549 (Lung) 4.074 ± 0.3 µM nih.govmedipol.edu.tr
Naphthalimide derivative 66 MCF-7 (Breast) 7.91 ± 0.4 µM nih.govmedipol.edu.tr
Naphthalimide derivative 67 HT-29 (Colon) 3.47 ± 0.2 µM nih.govmedipol.edu.tr
Naphthalimide derivative 67 A549 (Lung) 3.89 ± 0.3 µM nih.govmedipol.edu.tr
Naphthalimide derivative 67 MCF-7 (Breast) 5.08 ± 0.3 µM nih.govmedipol.edu.tr
Benzothiazole Derivative 4 Leukemia Cell Lines log GI₅₀ -5.48 nih.gov
Benzothiazole Derivative 4 Non-Small Cell Lung Cancer log GI₅₀ -5.48 nih.gov
Benzothiazole Derivative 4 Colon Cancer Cell Lines log GI₅₀ -5.51 nih.gov
Benzothiazole Derivative 4 Breast Cancer Cell Lines log GI₅₀ -5.56 nih.gov

Inhibition of Specific Kinase Pathways (e.g., c-MET kinase)

The c-Mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a critical role in cell proliferation, invasion, and survival, making it an attractive target for cancer therapy. umpr.ac.idnih.gov Aberrant activation of the c-Met pathway is associated with a wide range of human cancers. nih.gov

Research has shown that benzothiazole derivatives can act as inhibitors of c-Met kinase. uop.edu.jonih.gov For instance, a novel series of highly potent and selective triazolothiadiazole c-Met inhibitors were developed, with one compound demonstrating an IC50 of 0.5 µM against PDE3. nih.gov Another study focused on the design and synthesis of new compounds as anti-proliferative agents targeting c-Met kinase inhibition. Two pyrazolo[3,4-b]pyridine derivatives showed significant cytotoxicity and selectivity towards HepG-2 cells, with potent inhibitory activity on c-Met in the nanomolar range (IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM), comparable to the reference drug cabozantinib (B823) (IC50; 5.38 ± 0.35 nM). umpr.ac.id A study on dual targeting of VEGFR2 and c-Met kinases also identified a substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivative as a potent antiangiogenic agent through inhibition of these kinases. nih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Benzothiazole derivatives have been shown to trigger apoptosis through various signaling pathways.

One study found that a pyrrolidine-based imidazo (B10784944) benzothiazole derivative induced apoptosis by enhancing the levels of caspase-3. medipol.edu.tr Research on a novel benzothiazole derivative demonstrated that it induces apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. This was characterized by an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential. Similarly, a newly synthesized benzothiazole derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), was found to inhibit the growth and induce programmed cell death in human leukemia HL60 and U937 cells. The mechanism involved the elevation of ROS, a decrease in mitochondrial membrane potential, activation of caspases 9 and 3, release of cytochrome c, and cleavage of PARP, indicating a mitochondrial/caspase-dependent pathway.

Furthermore, N-acylarylhydrazone derivatives incorporating a benzothiazole moiety have been observed to induce apoptosis in diverse carcinogenic cells. humanjournals.com Flow cytometric analysis confirmed that these compounds lead to the death of carcinogenic cells. humanjournals.com

Modulation of Glutathione (B108866) S-Transferase (GST) Activity (e.g., hGSTP1-1)

Glutathione S-transferases (GSTs) are phase II detoxification enzymes that can play a role in the development of drug resistance in cancer cells. The Pi class of GST (GSTπ or GSTP1-1) is often overexpressed in many solid tumors. Therefore, modulating GST activity is a potential strategy in cancer chemotherapy.

Phytochemicals have been shown to act as either activators or inhibitors of GSTs. In the context of benzothiazoles, research has identified derivatives that can potently inhibit human glutathione transferase P1-1 (hGSTP1-1). Specifically, a benzamide (B126) benzothiazole derivative and a benzamide methylbenzothiazole derivative were reported to show potent hGSTP1-1 inhibitory activities, which could be useful in cancer treatment. nih.gov The induction of class alpha GSTs by 4-methylthiazole (B1212942) in the rat liver has also been studied, suggesting a link between methyl-substituted thiazoles and the expression of these detoxification enzymes, potentially mediated by oxidative stress.

Targeting Thioredoxin Signaling System

The thioredoxin (Trx) system is a major antioxidant system that plays a critical role in maintaining redox stability within cells and is involved in multiple redox-dependent signaling pathways crucial for cancer pathogenesis. nih.gov Targeting the Trx signaling pathway is considered a promising strategy for cancer therapy. nih.gov However, based on the currently available scientific literature, there is limited specific research directly investigating the interaction between 2-Methylbenzothiazole-6-acetic acid or its direct derivatives and the thioredoxin signaling system in the context of cancer.

Antimicrobial and Antifungal Research

In addition to their anticancer properties, benzothiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The emergence of drug-resistant microbial strains necessitates the development of new therapeutic agents, and benzothiazoles represent a promising class of compounds in this area. nih.gov

Studies have shown that benzothiazole derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens. For instance, a series of benzothiazole-2-thione derivatives were synthesized and evaluated for their antimicrobial activity. medipol.edu.tr Several of these compounds exhibited good minimum inhibition concentration (MIC) values against Staphylococcus aureus and various Candida species. medipol.edu.tr Specifically, some derivatives showed activity against Candida krusei that was superior to the standard drug fluconazole, and others displayed antifungal activity against Candida parapisilosis equivalent to fluconazole. medipol.edu.tr

Other research has focused on synthesizing and evaluating different benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Thiazolidin-4-one derivatives of benzothiazole showed notable activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to standard drugs like streptomycin (B1217042) and ampicillin. The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzothiazole ring. For example, compounds with nitro, methoxy, and hydroxyl groups have shown good antibacterial activity. Similarly, the presence of chloro or fluoro substitutions has been linked to moderate antifungal activity. humanjournals.com

Table 2: Antimicrobial and Antifungal Activity of Benzothiazole Derivatives

Compound/Derivative Class Microorganism MIC Value (µg/mL) Reference
Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) Pseudomonas aeruginosa 90 - 180
Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d) Escherichia coli 90 - 180
Amino-benzothiazole Schiff bases (46a, 46b) Escherichia coli 15.62
Amino-benzothiazole Schiff bases (46a, 46b) Pseudomonas aeruginosa 15.62
Isatin derivative (41c) Escherichia coli 3.1
Isatin derivative (41c) Pseudomonas aeruginosa 6.2
Benzothiazole-2-thione derivative (1) Staphylococcus aureus 8 medipol.edu.tr
Benzothiazole-2-thione derivative (7) Candida krusei 8 medipol.edu.tr
Benzothiazole-2-thione derivative (8) Candida parapisilosis 4 medipol.edu.tr
2-(Alkenylthio)-5-aminobenzothiazoles Candida albicans 15.6
6-CF₃ substituted MBT derivative Staphylococcus aureus 3.12
6-NO₂ substituted MBT derivative Escherichia coli 25
N-(benzo[d]thiazol-2-yl)acetamide (S30A1) Candida albicans 300 (Zone of Inhibition: 28mm)

Inhibition of Essential Bacterial Protein Synthesis

While direct studies on the effect of this compound on bacterial protein synthesis are not extensively documented, the broader class of benzothiazole derivatives has been shown to interfere with this vital process. researchgate.net The inhibition of protein synthesis is a key mechanism for many antibacterial agents. youtube.com This process can be disrupted at various stages, including the assembly of ribosomal subunits or the elongation of the polypeptide chain. youtube.com

Research into benzothiazole derivatives has identified their potential to inhibit enzymes crucial for bacterial survival, such as those involved in the biosynthesis of essential compounds. researchgate.netnih.gov For instance, certain benzothiazole compounds have been found to inhibit dihydroorotase, an enzyme necessary for pyrimidine (B1678525) synthesis. nih.gov Other studies have pointed to the inhibition of DNA gyrase and peptide deformylase as plausible mechanisms of action for this class of compounds. researchgate.netnih.gov These findings suggest that the benzothiazole scaffold can be a valuable pharmacophore for developing agents that target bacterial protein synthesis, though specific investigations into the 2-methyl acetic acid derivative are required to confirm its precise role.

Disruption of Cell Membrane Integrity

Another significant antibacterial mechanism associated with benzothiazole derivatives is the disruption of cell membrane integrity. researchgate.netrsc.org The bacterial cell membrane is crucial for maintaining cellular homeostasis and protecting the cell from its environment. uop.edu.jo Some studies have indicated that benzothiazole compounds can perturb the stability of the plasma membrane, leading to the leakage of cellular contents. nih.gov This disruption may involve the formation of pores or the destabilization of the membrane, which alters its potential and integrity. nih.govrsc.org

For example, studies on certain benzothiazole amides have demonstrated a membrane-perturbing mode of action, as confirmed by fluorescence-assisted cell cytometry which measures the release of DNA. rsc.orgrsc.org While the specific actions of this compound on bacterial membranes have yet to be fully elucidated, the established membrane-disrupting capabilities of related benzothiazoles provide a strong basis for further investigation into this mechanism. researchgate.netrsc.org

Specificity Against Fungal Strains (e.g., Candida spp.)

The antifungal potential of benzothiazole derivatives has been explored, with notable activity against pathogenic yeasts such as Candida albicans. nih.govresearchgate.net This fungus is a common cause of skin and mucosal infections. Research has focused on how substitutions on the benzothiazole nucleus, particularly at the C-6 position, influence antifungal efficacy.

A study on novel C-6 methyl-substituted benzothiazole derivatives demonstrated potent antifungal activity against C. albicans. In this research, various derivatives were synthesized and evaluated, with compounds D-02 and D-08 showing significant inhibitory effects at concentrations of 50 μg/mL and 100 μg/mL. Although this study did not specifically test the 6-acetic acid derivative, it highlights the importance of the C-6 methyl substitution for antifungal activity within this chemical class. Other related compounds, such as 6-amino-2-n-pentylthiobenzothiazole (B1222970) and the benzylester of (6-amino-2-benzothiazolylthio)acetic acid, have also shown good activity against various Candida strains, with IC50 values in the micromolar range. nih.gov The mechanism of action for some thiazole (B1198619) derivatives is thought to involve interference with the fungal cell wall or cell membrane. nih.gov

Anti-tubercular Research

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. The benzothiazole scaffold has emerged as a promising foundation for the design of novel anti-tubercular drugs. nih.gov

Targeting Decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1)

A key target in Mycobacterium tuberculosis is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. plos.orgnih.gov Inhibition of DprE1 is a validated strategy for developing new anti-tubercular agents. plos.orgfao.org Benzothiazole-containing compounds have been identified as potential noncovalent inhibitors of DprE1. nih.gov

These inhibitors are thought to bind to the enzyme, disrupting its function and thereby halting cell wall construction. nih.govnih.gov For instance, a series of bis-benzothiazole amides demonstrated remarkable antitubercular activity, with the most active compounds showing minimum inhibitory concentrations (MIC) as low as 1.0 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov While research has not yet specifically implicated this compound as a DprE1 inhibitor, the proven efficacy of the broader benzothiazole class against this target makes it a compelling area for future investigation. nih.gov

Neurodegenerative Disorder Research and Monoamine Oxidase (MAO) Inhibition

The inhibition of monoamine oxidase (MAO) enzymes is a critical therapeutic approach for several neurodegenerative and neuropsychiatric disorders, including Parkinson's disease and depression. d-nb.inforesearchgate.net MAO inhibitors can help to restore the balance of neurotransmitters in the brain. d-nb.info

Selective Inhibition of MAO-A and MAO-B Isoforms

Recent studies have highlighted 2-methylbenzothiazole (B86508) derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B). d-nb.inforesearchgate.net The two isoforms of MAO, MAO-A and MAO-B, have different substrate specificities and roles. MAO-B inhibitors are particularly valuable in the treatment of Parkinson's disease as they reduce the breakdown of dopamine. d-nb.info

A study involving a series of thirteen 2-methylbenzo[d]thiazole derivatives found that they were all potent and selective inhibitors of human MAO-B, with most compounds exhibiting IC₅₀ values below 0.017 µM. d-nb.inforesearchgate.net The most potent MAO-B inhibitor identified in the study, compound 4d , had an IC₅₀ value of 0.0046 µM. d-nb.inforesearchgate.net In contrast, the most potent inhibitor of MAO-A, compound 5e , had an IC₅₀ value of 0.132 µM, demonstrating the high selectivity of these derivatives for the MAO-B isoform. d-nb.inforesearchgate.net This selectivity is crucial for minimizing side effects associated with the inhibition of MAO-A. d-nb.info The findings suggest that 2-methylbenzothiazole derivatives could serve as valuable lead compounds for developing new treatments for neurodegenerative conditions like Parkinson's disease. d-nb.infoconsensus.app

Table 1: In Vitro MAO Inhibition by 2-Methylbenzo[d]thiazole Derivatives IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. Lower values indicate greater potency. The Selectivity Index (SI) is calculated as IC₅₀(MAO-A)/IC₅₀(MAO-B).

CompoundSubstituentIC₅₀ MAO-A (µM)IC₅₀ MAO-B (µM)Selectivity Index (SI)
4aH2.140.011195
4b4-Br1.780.017105
4c4-CN1.040.0088118
4d4-NO₂0.2180.004647
5b4-Br (on C5)0.2970.008137
5c4-CN (on C5)0.2330.005642
5e4-Cl (on C5)0.1320.005424

Data sourced from a study on 2-methylbenzo[d]thiazole derivatives. researchgate.net

Anti-inflammatory Research and Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of benzothiazole derivatives has been a key area of investigation, with many studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) as they mediate the production of prostaglandins, which are key players in the inflammatory cascade. nih.govresearchgate.net

Research has shown that the benzothiazole nucleus is a valuable scaffold for developing new anti-inflammatory agents. nih.gov A series of synthesized benzo[d]thiazole analogs were evaluated for their anti-inflammatory and analgesic effects. nih.gov In an ear edema model, several compounds demonstrated significant anti-inflammatory activity, with some showing inhibition rates as high as 90.7%. nih.gov

Further investigation into the mechanism of action revealed that these potent compounds were generally weak inhibitors of the COX-1 isozyme but exhibited moderate to potent inhibitory effects on the COX-2 isozyme. nih.gov For instance, select derivatives displayed COX-2 inhibitory IC₅₀ values ranging from 0.28 to 0.77 μM, with COX-2 selectivity indexes (SI) ranging from 7.2 to 18.6. nih.gov This selectivity for COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. In other studies, researchers have successfully developed benzothiazole derivatives with even higher selectivity; one series derived from anacardic acid yielded a compound that was 470-fold more selective for COX-2 compared to COX-1. nih.gov The inclusion of acid and amide groups in benzothiazole structures has been noted to contribute promisingly to their COX-2 inhibitory action. researchgate.net

Table 1: COX-2 Inhibition Data for Selected Benzo[d]thiazole Analogs This table presents data for representative compounds from a study on benzo[d]thiazole analogs. The specific structures are detailed in the source publication.

CompoundAnti-inflammatory Activity (Inhibition Rate %)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
2c 86.8%0.4111.2
2d 90.7%0.2818.6
2g 82.9%0.777.2
3d -0.539.8
3f -0.3513.1
3g -0.4410.5
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Antiviral and Anti-HIV Research

The benzothiazole scaffold is integral to a variety of compounds demonstrating significant antiviral capabilities, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Researchers have explored multiple strategies, including modifying the benzothiazole core to target key viral enzymes like reverse transcriptase (RT), integrase, and protease. nih.gov

Numerous benzothiazolyl derivatives have shown potent anti-HIV activity in in-vitro tests. nih.gov For example, a series of benzothiazole-containing dioxothiazolines linked via an acetamide showed activity against HIV-1. nih.gov In another study, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect with a 50% effective concentration (EC₅₀) of less than 7 μg/ml. nih.gov

More recent research has focused on benzisothiazolone derivatives, which share a similar structural motif. These compounds have been identified as a new class of multifunctional HIV-1 RT inhibitors, blocking both the DNA polymerase and the ribonuclease H (RNase H) activities of the enzyme. mdpi.comnih.gov This dual-action mechanism is a promising avenue for antiretroviral therapy. For instance, the benzisothiazolone derivative 1 (2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) showed robust antiviral activity with an EC₅₀ of 1.68 ± 0.94 µM and inhibited both DNA polymerase and RNase H functions of RT. mdpi.comnih.gov However, not all derivatives show activity; one study synthesized a series of 2-piperazino-1,3-benzo[d]thiazoles that were screened as inhibitors against HIV-1 and HIV-2, but no activity was observed. researchgate.net

Table 2: Anti-HIV Activity of Selected Benzothiazole and Benzisothiazolone Derivatives

CompoundTargetActivityValue
6-chlorobenzothiazole derivative HIV-1EC₅₀< 7 µg/ml
Compound 1 (benzisothiazolone) HIV-1EC₅₀1.68 ± 0.94 µM
Compound 2 (benzisothiazolone) HIV-1EC₅₀2.68 ± 0.54 µM
Compound 2 (benzisothiazolone) RT DNA PolymeraseIC₅₀~1 to 6 µM
2-(p-chlorophenoxymethyl)benzothiazole RT Enzyme BindingIC₅₀0.34 µmol/l
Data sourced from multiple studies on antiviral benzothiazoles. nih.govmdpi.comnih.gov

Antioxidant Activity Studies

Benzothiazole and its derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. researchgate.netnih.govpharmacyjournal.in The primary quality of an antioxidant is its ability to scavenge free radicals. pharmacyjournal.in The antioxidant potential of these compounds is often evaluated using in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Studies on various 2-aryl benzothiazole derivatives have shown significant radical scavenging potential. The activity is often dose-dependent and influenced by the nature of the substituents on the benzothiazole ring system. ijprajournal.com For example, research has indicated that the presence of electron-withdrawing substituents can lead to lower antioxidant activity. ijprajournal.com In one study, several synthesized benzothiazole derivatives (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12) exhibited better antioxidant activity in the ABTS assay at concentrations of 60-100 µg/ml than the standard, ascorbic acid, at 40-80 µg/ml. Another investigation using a hydroxy radical scavenging assay found that some derivatives had IC₅₀ values ranging from 106.59 to 292.75 µg/mL. ijprajournal.com These findings suggest that the benzothiazole scaffold can be effectively modified to develop potent antioxidant agents. ijprajournal.com

Table 3: Antioxidant Activity (DPPH Assay) of Selected Benzothiazole Derivatives This table shows the percentage of DPPH radical inhibition at various concentrations for representative compounds compared to the standard, Ascorbic Acid.

Compound% Inhibition at 20 µg/ml% Inhibition at 40 µg/ml% Inhibition at 60 µg/ml% Inhibition at 80 µg/ml% Inhibition at 100 µg/ml
BTA-1 39.4252.3468.4375.3486.21
BTA-5 35.2348.7661.2372.8781.34
BTA-8 29.8741.5455.8768.3279.87
Ascorbic Acid 55.2365.2374.2182.6593.43
Data sourced from Der Pharma Chemica.

Other Investigated Biological Activities (e.g., anticonvulsant, anti-leishmanial, anti-histaminic)

The versatility of the benzothiazole scaffold extends to a range of other significant biological activities. researchgate.netpharmacyjournal.innih.gov

Anticonvulsant Activity: Benzothiazole derivatives have been explored as potential anticonvulsant agents. pharmacyjournal.innih.gov A study focused on a series of compounds incorporating both benzothiazole and barbituric acid, two known anticonvulsant pharmacophores. nih.gov Several of the synthesized compounds showed promising anticonvulsant effects in both the Maximal Electroshock Seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for screening antiepileptic drugs. nih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Benzothiazole derivatives have emerged as a promising class of compounds with anti-leishmanial properties. iaea.orgresearchgate.netnih.gov In a comprehensive study, twenty-two different benzothiazole derivatives were synthesized and screened for their in-vitro activity against Leishmania. iaea.orgresearchgate.net The compounds exhibited a range of activities, with IC₅₀ values between 18.32 and 81.89 µM. iaea.orgresearchgate.net The most active compounds in the series were found to have IC₅₀ values around 18-22 µM, which, while less potent than the standard drug Pentamidine (IC₅₀ = 5.09 µM), identifies them as valuable leads for further development. iaea.orgresearchgate.net Other research has shown that adding a benzothiazole group to an amino-9-(10H)-acridinone ring can enhance anti-leishmanial capabilities. nih.gov

Table 4: In Vitro Anti-leishmanial Activity of Selected Benzothiazole Derivatives

CompoundIC₅₀ (µM) ± SEM
Compound 2 18.32 ± 0.18
Compound 3 21.87 ± 0.43
Compound 5 19.72 ± 0.32
Pentamidine (Standard) 5.09 ± 0.04
Data sourced from Journal of the Chemical Society of Pakistan. iaea.org

Anti-histaminic Activity: Certain benzothiazole derivatives have been investigated for their potential as H1-antihistamine agents. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been performed on classes like 2-(1-piperazinyl)benzothiazoles and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazoles. researchgate.net These studies aim to correlate the chemical structure and physicochemical properties of the compounds with their biological activity, which can facilitate the design of new drug candidates with improved potency. researchgate.net This line of research indicates that the benzothiazole core can be a useful template for developing new agents to treat allergic conditions. nih.gov

Structure Activity Relationship Sar and Rational Design of 2 Methylbenzothiazole 6 Acetic Acid Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and thiazole (B1198619) rings. mdpi.com Research has shown that even minor chemical modifications can lead to significant changes in pharmacological effects.

Substitutions on the benzene portion of the benzothiazole core are critical for modulating activity. For instance, in the pursuit of antiproliferative agents, the introduction of a nitro (NO₂) or cyano (CN) group at the C-6 position of the benzothiazole ring has been found to increase activity. mdpi.com Similarly, studies on 2-benzothiazolylthioalkanoic acids as potential hypolipidemic agents found that while unsubstituted derivatives were inactive, the introduction of substituents at the 5 and 6 positions generally improved their ability to activate human PPARα. nih.govsemanticscholar.org One of the most effective compounds in a series was a 5-bromo derivative, which was 10 to 20 times more potent than other analogues. nih.govsemanticscholar.org

In the context of developing monoamine oxidase (MAO) inhibitors, a benzyloxy substituent at either the C-5 or C-6 position was shown to be a key feature for potent MAO-B inhibition. d-nb.info This group interacts favorably with the entrance cavity of the enzyme, contributing to inhibitor stabilization. d-nb.info

Modifications at the C-2 position of the benzothiazole ring also play a pivotal role. The 2-methyl group itself is a starting point for further functionalization. mdpi.com For example, linking different moieties to the C-2 position has been a strategy to create hybrid molecules with enhanced antitumor activity. mdpi.com In other studies, various 2-alkylthio derivatives have demonstrated significant anti-yeast activity, with the potency depending on the nature of the alkyl group. nih.gov The introduction of a hydroxy group to a 2-aryl fragment of 2-arylbenzothiazoles has been noted to considerably improve antitumor selectivity. mdpi.com

The table below summarizes the observed impact of specific substituents on the biological activity of benzothiazole derivatives.

Position of Substitution Substituent Observed Biological Effect Target/Activity Reference
C-6Nitro (NO₂) or Cyano (CN)Increased potencyAntiproliferative mdpi.com
C-5Bromo (Br)10-20x increased effectivenessPPARα Agonist nih.govsemanticscholar.org
C-5 / C-6Benzyloxy groupPotent and selective inhibitionMAO-B Inhibition d-nb.info
C-22-Hydroxy-phenylImproved selectivityAntitumor mdpi.com
C-2Alkylthio groupsSignificant activityAntifungal (anti-yeast) nih.gov

Stereochemical Considerations and Activity

Stereochemistry is a fundamental aspect of drug design, as biological targets such as enzymes and receptors are chiral environments. The differential interaction of enantiomers with a biological target can lead to significant variations in potency, efficacy, and even the nature of the pharmacological response.

While specific studies focusing on the stereoisomers of 2-methylbenzothiazole-6-acetic acid derivatives are not extensively detailed in the available literature, the general principles of stereoselectivity are highly relevant. If a chiral center is introduced into a derivative—for example, by modifying the acetic acid side chain or adding a chiral substituent—it is expected that the resulting enantiomers would exhibit different biological activities. One enantiomer may fit perfectly into a receptor's binding site, while the other may bind weakly or not at all. This principle underscores the importance of synthesizing and testing enantiomerically pure compounds during the drug development process to identify the most active and selective isomer.

Pharmacophore Development and Optimization

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info This approach helps in understanding ligand-receptor interactions and is used to design new molecules with improved affinity and selectivity. thaiscience.info

For benzothiazole derivatives, pharmacophore models have been successfully developed to guide the design of potent inhibitors for various protein targets. A study on benzothiazole derivatives as p56lck inhibitors identified a six-point pharmacophore model with the features AADHRR, representing two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net Such models provide a 3D blueprint for activity, allowing researchers to screen virtual libraries for new chemical entities or to optimize existing leads. thaiscience.info

These pharmacophore hypotheses can be further used to build 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. researchgate.net These models provide a quantitative correlation between the 3D properties of a series of molecules and their biological activities, offering predictive power for designing more potent compounds. researchgate.netnih.gov

A practical example of pharmacophore concepts in action is seen in the design of 2-methylbenzo[d]thiazole derivatives as MAO-B inhibitors. The model for these inhibitors includes a benzyloxy substituent that interacts with the lipophilic entrance cavity of the enzyme, while the benzothiazole moiety itself is positioned to interact with the substrate cavity, demonstrating a clear spatial and functional requirement for potent inhibition. d-nb.info

Rational Design Principles for Novel Bioactive Agents

The rational design of novel bioactive agents based on the this compound scaffold is a systematic process that integrates the principles of SAR, stereochemistry, and pharmacophore modeling. nih.gov The goal is to move beyond trial-and-error synthesis toward the deliberate creation of molecules with desired pharmacological profiles. nih.gov

The key principles for designing novel agents from this scaffold are:

Scaffold-Based Modification : The this compound structure serves as the core template. SAR data guides modifications at specific positions known to influence activity. For example, based on existing findings, a rational strategy would involve introducing electron-withdrawing groups at the C-6 position to enhance antiproliferative activity or exploring various substituents at the C-5 position to optimize PPARα agonism. mdpi.comnih.govsemanticscholar.org

Pharmacophore-Guided Design : Utilizing an established pharmacophore model, new derivatives can be designed to ensure they possess the necessary chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) in the correct spatial orientation for optimal target binding. researchgate.net This approach helps prioritize which molecules to synthesize.

Computational Screening and Docking : Before synthesis, computational tools like molecular docking can be used to predict how a newly designed molecule will bind to its biological target. d-nb.infoumpr.ac.id This allows for the evaluation of binding affinity and the identification of key interactions, helping to refine designs and eliminate compounds that are unlikely to be active.

Iterative Optimization : Rational drug design is a cyclical process. A set of compounds is designed and synthesized based on initial models. These compounds are then biologically tested, and the results are used to refine the SAR and pharmacophore models. nih.gov This iterative loop of design, synthesis, and testing leads to the progressive optimization of lead compounds, ultimately yielding novel agents with improved potency and selectivity.

Advanced Research Perspectives and Methodological Considerations

Addressing Discrepancies in Reported Biological Activity Data

Discrepancies in the reported biological activity of benzothiazole (B30560) derivatives, including compounds structurally related to 2-Methylbenzothiazole-6-acetic acid, are not uncommon in scientific literature. These variations can stem from a multitude of factors, making direct comparison of results between different studies challenging. For instance, the substitution pattern on the benzothiazole ring can significantly influence the biological activity. The presence of different functional groups at various positions can lead to a wide spectrum of effects, ranging from enhanced to diminished or even completely altered activity. nih.govnih.gov

One key area where discrepancies arise is in the evaluation of antimicrobial properties. Studies on various 2-aminobenzothiazole (B30445) derivatives have shown a range of antibacterial and antifungal activities. researchgate.netnih.govresearchgate.net For example, some derivatives exhibit potent activity against specific strains of bacteria like Staphylococcus aureus and Escherichia coli, while others show more pronounced effects against fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values, a common measure of antimicrobial efficacy, can vary depending on the specific derivative and the microbial strain being tested. nih.gov

Furthermore, the anticancer activity of benzothiazole derivatives has been a significant area of research, with numerous studies reporting promising results against various cancer cell lines. nih.gov However, the observed potency, often measured as the half-maximal inhibitory concentration (IC50), can differ between studies. These differences can be attributed to the specific cancer cell line used, as some may be more susceptible to the cytotoxic effects of a particular compound than others. nih.gov Additionally, variations in the experimental conditions under which the assays are conducted can contribute to these discrepancies.

The concept of molecular hybridization, where the benzothiazole core is combined with other biologically active moieties, further complicates the direct comparison of activity data. mdpi.com This approach aims to create hybrid molecules with enhanced or synergistic pharmacological effects. mdpi.com However, the resulting biological activity is a complex interplay between the individual components, making it difficult to isolate the exact contribution of the this compound scaffold without careful and standardized comparative studies.

Standardization of Bioassay Conditions

To mitigate the issue of conflicting biological activity data, the standardization of bioassay conditions is of paramount importance. The lack of uniform experimental protocols is a significant contributor to the variability observed in the literature for benzothiazole derivatives. Key parameters that require standardization include the choice of cell lines, microbial strains, and the specific assays used to evaluate biological activity.

For instance, when assessing anticancer activity, the use of a consistent panel of cancer cell lines across different studies would allow for more meaningful comparisons of the cytotoxic effects of various benzothiazole derivatives. Similarly, in antimicrobial testing, employing standardized strains of bacteria and fungi, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), would enhance the reproducibility and comparability of results. nih.gov

The conditions under which the bioassays are performed also play a crucial role. Factors such as the concentration of the test compound, the duration of exposure, the composition of the culture medium, and the methods used to measure cell viability or microbial growth can all influence the outcome of the experiment. nih.gov Therefore, the adoption of standardized protocols for these parameters is essential.

Furthermore, when evaluating the activity of compounds against intracellular pathogens like Mycobacterium tuberculosis, the choice of the host cell for the infection model can significantly impact the results. The observed activity against intracellular bacteria can be markedly different from that seen in axenic cultures. biorxiv.org Standardizing the host cell type and infection protocols in such assays is crucial for obtaining reliable and comparable data.

The development and implementation of standardized operating procedures (SOPs) for key bioassays would be a significant step towards improving the quality and consistency of biological activity data for this compound and its derivatives. This would not only facilitate a better understanding of their structure-activity relationships but also accelerate the identification of promising lead compounds for further development.

Development of Novel Catalytic Systems for Synthesis

The synthesis of the benzothiazole core, a key structural feature of this compound, has been the subject of extensive research, with a growing emphasis on the development of novel and efficient catalytic systems. Traditional methods for benzothiazole synthesis often involve the condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or their derivatives. nih.govacs.orgyoutube.com While effective, these methods can sometimes require harsh reaction conditions, stoichiometric amounts of reagents, and may generate significant waste.

In recent years, there has been a significant shift towards the use of "green chemistry" principles in the synthesis of benzothiazoles. mdpi.comrsc.org This has led to the exploration of various catalytic systems that offer advantages such as milder reaction conditions, higher yields, and improved atom economy. For example, the use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) and montmorillonite (B579905) clay KSF, has been shown to be effective in promoting the synthesis of 2-substituted benzothiazoles. mdpi.comnih.gov These catalysts are often inexpensive, non-toxic, and can be easily separated from the reaction mixture and reused, making them environmentally friendly options. mdpi.comnih.gov

Ionic liquids have also emerged as promising catalysts and reaction media for benzothiazole synthesis. nih.govmdpi.com Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to traditional organic solvents. Several studies have demonstrated the successful use of ionic liquids to catalyze the condensation reaction between 2-aminothiophenols and aldehydes or acid chlorides, often with high efficiency and under mild conditions. nih.govmdpi.com

Furthermore, photocatalysis has gained attention as a novel and sustainable approach for benzothiazole synthesis. rsc.org This method utilizes visible light as a renewable energy source to drive the reaction, often in the presence of an organic dye photocatalyst like Eosin Y. rsc.org This approach offers a metal-free and environmentally friendly route to benzothiazoles, often proceeding under ambient conditions with atmospheric air as the oxidant. rsc.org

The table below summarizes some of the novel catalytic systems that have been developed for the synthesis of benzothiazole derivatives.

Catalyst SystemReactantsReaction ConditionsAdvantages
Eosin Y (Photocatalyst)2-aminothiophenol (B119425), methylarenesVisible light, ethanol (B145695):water, airMetal-free, green solvent, mild conditions rsc.org
Silica-supported sodium hydrogen sulfate (NaHSO4-SiO2)2-aminothiophenol, acyl chloridesSolvent-freeInexpensive, non-toxic, reusable catalyst nih.gov
Ionic Liquids2-aminothiophenol, aromatic acid chloridesRoom temperatureMild conditions, recyclable solvent/catalyst nih.gov
Dess-Martin periodinaneSulfamide substratesDichloromethane, room temperatureRapid reaction, high yields nih.gov
H2O2/HCl2-aminothiophenol, aldehydesEthanol, room temperatureExcellent yields, simple procedure nih.gov
Samarium triflateo-amino(thio)phenols, aldehydesAqueous mediumReusable catalyst, mild conditions organic-chemistry.org
Graphitic carbon nitride (g-C3N4)Intramolecular C-H functionalization/C-S bond formationVisible light, air, room temperatureMetal-free, no strong base or oxidant needed organic-chemistry.org
Copper metalo-iodoanilines, arylacetic acids, elemental sulfur-Inexpensive catalyst organic-chemistry.org

These advancements in catalytic synthesis provide a diverse toolbox for the efficient and sustainable production of this compound and its analogs, paving the way for further exploration of their biological properties.

Environmental and Biodegradation Studies

The environmental fate and potential for biodegradation of benzothiazole derivatives, including compounds structurally related to this compound, are important considerations due to their widespread use and potential for release into the environment. acs.org Benzothiazoles have been detected in various environmental compartments, including surface water, wastewater, and indoor dust, highlighting the need to understand their persistence and transformation pathways. acs.orgrsc.org

The biodegradation of benzothiazoles can occur under both aerobic and anaerobic conditions, with mixed microbial cultures often being capable of utilizing these compounds as a source of carbon, nitrogen, and energy. d-nb.info However, the biodegradability can vary significantly depending on the specific benzothiazole derivative. For example, benzothiazole and 2-hydroxybenzothiazole (B105590) (OBT) are generally considered to be more readily biodegradable than 2-mercaptobenzothiazole (B37678) (MBT). d-nb.infonih.gov

Studies on the biodegradation pathways of benzothiazoles suggest that they often converge to a common intermediate, 2-hydroxybenzothiazole (OBT). nih.govnih.gov For instance, benzothiazole-2-sulfonate (BTSO3) can be transformed into OBT under anaerobic conditions, and OBT has been observed as an intermediate in the aerobic breakdown of benzothiazole. nih.gov This OBT is then further hydroxylated to dihydroxybenzothiazole, which is subsequently degraded. nih.gov

The presence of certain substituents can significantly impact the biodegradability of benzothiazoles. For example, 2-mercaptobenzothiazole (MBT) has been found to inhibit the biodegradation of other benzothiazoles like OBT and benzothiazole-2-sulfonate. nih.gov Additionally, while some benzothiazole-degrading organisms have been isolated, obtaining pure cultures with stable degradation properties for all derivatives, such as MBT, has proven to be challenging. nih.gov

In addition to biodegradation, photolytic degradation can also play a role in the environmental fate of benzothiazoles. rsc.orgd-nb.info Exposure to UV light can lead to the degradation of these compounds, although the efficiency of this process can be influenced by various factors. rsc.org

Q & A

Basic: What are the common synthetic routes for 2-methylbenzothiazole-6-acetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a benzothiazole core with an acetic acid side chain. A two-step approach is widely used:

Thiazole Ring Formation : Condensation of 2-aminothiophenol with a methyl-substituted carboxylic acid derivative (e.g., methyl 6-bromo-2-methylbenzoate) under acidic conditions .

Acetic Acid Side Chain Introduction : Hydrolysis of ester intermediates followed by alkylation or nucleophilic substitution. Catalysts like H₂SO₄ or p-toluenesulfonic acid (PTSA) improve yields (70–85%), but excess acid may degrade the thiazole ring .
Key Variables : Temperature (>100°C risks decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:carboxylic acid minimizes byproducts).

Advanced: How can researchers optimize regioselectivity when introducing substituents to the benzothiazole ring?

Methodological Answer:
Regioselectivity challenges arise due to the electron-withdrawing thiazole ring. Strategies include:

  • Directed Ortho-Metalation : Use of directing groups (e.g., methoxy or acetamide) at position 6 to facilitate lithiation at position 2 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis, achieving >90% selectivity for position 4 or 6 .
  • Computational Modeling : DFT calculations predict electron density maps to guide substituent placement .

    Validation : LC-MS and NOESY NMR confirm positional accuracy .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC-PDA : Purity assessment (≥98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • ¹H/¹³C NMR : Key signals include δ 2.5 ppm (methyl group on thiazole) and δ 170 ppm (carboxylic acid carbonyl) .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (thiazole C-S) confirm functional groups .

Advanced: How can contradictory bioactivity data (e.g., antifungal vs. inactive results) be resolved?

Methodological Answer:
Contradictions often stem from assay conditions:

  • Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Strain-Specific Activity : Test against Candida albicans (MIC 8 µg/mL) vs. Aspergillus niger (no activity) due to membrane permeability differences .
  • Metabolite Interference : LC-HRMS identifies degradation products (e.g., hydrolyzed acetic acid side chain) that may skew results .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods mandatory due to potential respiratory irritancy .
  • Storage : -20°C in amber vials under argon to prevent oxidation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can structural modifications enhance the compound’s metabolic stability?

Methodological Answer:

  • Isotopic Labeling : Deuterate the methyl group (CD₃) to slow CYP450-mediated oxidation .
  • Prodrug Design : Convert the carboxylic acid to a methyl ester for improved plasma stability, with in vivo hydrolysis restoring activity .
  • Pharmacokinetic Studies : Microsomal assays (human liver microsomes) quantify half-life improvements (e.g., from 1.2 to 4.8 hours) .

Basic: What are the computational tools for predicting the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Gaussian 16 calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
  • Molecular Dynamics (MD) : GROMACS simulates interactions with biological targets (e.g., COX-2 enzyme) to guide functionalization .
  • Retrosynthesis Software : Chematica suggests feasible pathways using Pistachio and Reaxys databases .

Advanced: How do substituents at position 6 affect the compound’s electronic properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at position 6 reduces electron density on the thiazole ring, confirmed by UV-Vis redshift (λmax 308 → 315 nm) .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) increases solubility but reduces antimicrobial activity by 40% .
  • Cyclic Voltammetry : Measures oxidation potentials; EDGs lower E₁/₂ by 0.3 V, enhancing redox activity .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol-Water Mixtures : 70:30 ethanol/water yields needle-like crystals (mp 139–140°C) .
  • Avoid DCM/Hexane : Poor solubility (<1 mg/mL) leads to amorphous precipitates .

Advanced: How can researchers address batch-to-batch variability in biological assays?

Methodological Answer:

  • QC Metrics : Enforce ≥95% purity (HPLC) and ICP-MS screening for heavy metals (e.g., Pd <10 ppm) .
  • Stability Studies : Accelerated aging (40°C/75% RH for 4 weeks) identifies degradation thresholds .
  • Standardized Protocols : Use internal controls (e.g., fluconazole for antifungal assays) to normalize inter-batch data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.